molecular formula C7H5FN2O4 B1297834 2,4-Dinitro-5-fluorotoluene CAS No. 349-01-9

2,4-Dinitro-5-fluorotoluene

Cat. No.: B1297834
CAS No.: 349-01-9
M. Wt: 200.12 g/mol
InChI Key: CMIMRMOSIVTUAA-UHFFFAOYSA-N
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Description

2,4-Dinitro-5-fluorotoluene is an aromatic compound with the molecular formula C7H5FN2O4. It is characterized by the presence of a fluorine atom, a methyl group, and two nitro groups attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and analytical chemistry.

Preparation Methods

The synthesis of 2,4-Dinitro-5-fluorotoluene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-fluoro-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

2,4-Dinitro-5-fluorotoluene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (S_NAr): This compound can react with nucleophiles such as hydroxide ions or amines, leading to the substitution of the fluorine atom.

    Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Electrophilic Aromatic Substitution: Although less common due to the electron-withdrawing nature of the nitro groups, further substitution reactions can occur under specific conditions.

Scientific Research Applications

2,4-Dinitro-5-fluorotoluene has several applications in scientific research:

Comparison with Similar Compounds

2,4-Dinitro-5-fluorotoluene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of a methyl group, which can influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name

1-fluoro-5-methyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIMRMOSIVTUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334433
Record name 1-fluoro-5-methyl-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-01-9
Record name 1-fluoro-5-methyl-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-FLUORO-5-METHYL-2,4-DINITROBENZENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of HNO3 (60 mL) and H2SO4 (80 mL), cooled in an ice bath, was added 1-fluoro-3-methyl-benzene (27.5 g, 25 mmol) at such a rate that the temperature did not rise over 35° C. The mixture was allowed to stir for 30 min at room temperature and poured into ice water (500 mL). The resulting precipitate (a mixture of the desired product and 1-fluoro-3-methyl-2,4-dinitro-benzene, approx. 7:3) was collected via filtration and purified by recrystallization from 50 mL isopropyl ether to give 1-fluoro-5-methyl-2,4-dinitro-benzene as a white solid (18 g, 36%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
27.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Four

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